tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate
Description
Properties
CAS No. |
1816284-42-0 |
|---|---|
Molecular Formula |
C11H14F2N2O2 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(difluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(8(12)13)5-4-6-14-9/h4-6,8H,1-3H3,(H,14,15,16) |
InChI Key |
PPPFZHFTFCSTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pre-Formed Amines
The most common strategy involves two steps: (1) synthesizing 3-(difluoromethyl)-2-aminopyridine and (2) introducing the Boc group.
Synthesis of 3-(Difluoromethyl)-2-aminopyridine
While direct difluoromethylation of 2-aminopyridine remains challenging, halogen-exchange reactions on brominated precursors offer a viable pathway. For example, lithiation of 2-bromo-3-aminopyridine followed by reaction with difluoromethylating agents (e.g., ClCFH or BrCFH) achieves substitution. In one protocol, n-BuLi deprotonates the brominated amine at -78°C, and ClCFH is introduced to yield 3-(difluoromethyl)-2-aminopyridine. However, competing side reactions, such as over-lithiation or dimerization, necessitate careful temperature control and stoichiometric precision.
Boc Protection Using tert-Butyl Chloroformate
The amine is protected via reaction with tert-butyl chloroformate (Boc-Cl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields of 65–76%. For instance:
Excess Boc-Cl (1.2–1.5 equiv) ensures complete conversion, while DMAP accelerates the reaction by stabilizing the intermediate mixed carbonate.
Three-Component Coupling Approaches
An alternative one-pot method adapts the three-component coupling of primary amines, CO, and alkyl halides. While traditionally used for simpler carbamates, this approach has been modified for heteroaromatic systems:
-
Amine Substrate : 3-(Difluoromethyl)-2-aminopyridine.
-
CO Source : Dry ice or pressurized CO gas.
-
Alkyl Halide : tert-Butyl bromide.
Cesium carbonate (CsCO) and tetrabutylammonium iodide (TBAI) facilitate the reaction in DMF at 60–80°C. TBAI enhances CO incorporation and minimizes over-alkylation by stabilizing the carbamate anion. Yields reach 50–62%, but scalability is limited by the need for high-pressure CO systems.
Industrial Production Methods
Industrial protocols scale laboratory syntheses while optimizing cost and purity:
Large-Scale Boc Protection
Reactors (500–1000 L) charge 3-(difluoromethyl)-2-aminopyridine with Boc-Cl (1.1 equiv) and TEA (1.5 equiv) in DCM. Automated temperature control (0–5°C) prevents exothermic decomposition. Post-reaction, the mixture is washed with brine, and the product is isolated via rotary evaporation. Recrystallization from hexane/ethyl acetate achieves >99% purity.
Continuous-Flow Systems
Recent advancements employ continuous-flow reactors for Boc protection. Pre-mixed amine and Boc-Cl streams react in a titanium coil (residence time: 2–5 min) at 25°C, achieving 85% yield with minimal byproducts.
Reaction Optimization and Challenges
Minimizing Over-Alkylation
The electron-withdrawing difluoromethyl group increases the amine’s nucleophilicity, raising over-alkylation risks. Strategies include:
Purification Techniques
-
Recrystallization : Hexane/ethyl acetate (3:1) removes unreacted amine and Boc-Cl.
-
Chromatography : Silica gel chromatography (petroleum ether/ethyl acetate) resolves Boc-protected products from di-Boc byproducts.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Boc Protection | Boc-Cl, TEA, THF, 0°C | 76 | 99 | High |
| Three-Component Coupling | CsCO, TBAI, DMF, 80°C | 62 | 95 | Moderate |
| Continuous-Flow | Boc-Cl, DCM, 25°C, 5 min | 85 | 98 | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound exhibits potential as a pharmacological agent due to its ability to modulate enzyme activities. Its difluoromethyl substitution increases lipophilicity, which can enhance membrane permeability and bioavailability in drug formulations.
- Research indicates that tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate can serve as a lead compound for designing inhibitors targeting diseases associated with enzyme dysfunctions, such as cancer and metabolic disorders.
-
Enzyme Mechanism Studies :
- The compound acts as a probe in investigating enzyme mechanisms. Its capacity to form covalent bonds with active site residues allows researchers to study protein-ligand dynamics and the effects on enzyme activity.
- Case studies have demonstrated its utility in understanding the mechanisms of enzymes such as serine hydrolases, where it can inhibit activity through covalent modification.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
- A study published in ACS Omega demonstrated the compound's ability to inhibit specific serine hydrolases, providing insights into its mechanism of action and potential therapeutic applications in cancer treatment .
- Another investigation focused on its role as an enzyme probe, revealing how modifications to the difluoromethyl group influence binding affinity and selectivity towards target enzymes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl vs. Trifluoromethyl
Example Compound : tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(trifluoromethyl)pyridin-2-yl]carbamate (CAS 2140326-19-6)
- Structural Difference : Replaces the difluoromethyl group with a trifluoromethyl group on the pyridine ring.
- Impact: Electron-Withdrawing Effect: The trifluoromethyl group is more electron-withdrawing than difluoromethyl, reducing pyridine basicity and altering electronic distribution . Metabolic Stability: Trifluoromethyl groups are more resistant to oxidative metabolism, extending half-life .
Heterocyclic Ring Variations
Example Compound : tert-Butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate
- Structural Difference : Benzothiazole replaces pyridine.
- Hydrogen Bonding: The thiazole sulfur and NH groups offer additional interaction sites compared to pyridine’s lone nitrogen .
Example Compound : tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate (CAS 5419-98-7)
- Structural Difference : Azetidine (4-membered ring) with pyrimidine substituent.
- Impact :
Positional Isomerism on the Pyridine Ring
Example Compound : tert-ButylN-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate
- Structural Difference : Difluoromethyl at pyridine 3-position vs. fluorobenzoylmethyl at 4-position.
- Impact :
Key Physicochemical Data
*Predicted based on analog data.
Biological Activity
tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group, a carbamate functional group, and a pyridine ring with a difluoromethyl substituent, enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and a candidate for drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄F₂N₂O₂
- Molecular Weight : 244.24 g/mol
This compound's structure allows it to interact effectively with various biological macromolecules, influencing enzyme mechanisms and protein-ligand interactions.
The biological activity of this compound primarily arises from its ability to modulate the activity of specific enzymes and receptors. The difluoromethyl group increases binding affinity, while the carbamate moiety can form covalent bonds with active site residues of target proteins, leading to either inhibition or activation. This mechanism is crucial for understanding its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of certain enzymes. Its ability to form covalent bonds allows it to interfere with enzyme activity effectively. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, providing insights into potential therapeutic uses against diseases linked to enzyme dysfunctions .
Protein-Ligand Interactions
As a probe in biological research, this compound facilitates the investigation of protein-ligand dynamics. Its structural features enable it to mimic substrates or inhibitors, allowing researchers to explore binding affinities and interaction mechanisms with various proteins .
Case Studies and Research Findings
-
Study on Enzyme Activity Modulation :
A study demonstrated that this compound significantly modulates enzyme activities in vitro. The compound was tested against several enzymes where it exhibited varying degrees of inhibition, suggesting its potential as a lead compound in drug discovery . -
Therapeutic Potential :
In medicinal chemistry, the compound has been explored for its therapeutic properties against specific targets involved in diseases such as cancer and metabolic disorders. The difluoromethyl group enhances its pharmacological profile by improving solubility and bioavailability . -
Comparative Analysis with Similar Compounds :
A comparative study highlighted the biological activities of this compound against structurally similar compounds. It was found that while many analogs exhibited some level of biological activity, this particular compound showed superior binding affinity due to its unique structural features .
Table: Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.24 | Enzyme inhibitor |
| tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate | 0.17 | Enzyme inhibitor |
| tert-Butyl (3-fluoro-2-methylphenyl)carbamate | 0.50 | Weak inhibitor |
Q & A
Q. What are the recommended synthetic methodologies for tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
- Step 1 : Introduction of the difluoromethyl group via nucleophilic substitution or fluorination agents (e.g., DAST or Deoxo-Fluor).
- Step 2 : Protection of the pyridine nitrogen with tert-butyl carbamate under basic conditions (e.g., using Boc anhydride and DMAP). Key factors include solvent polarity (e.g., THF or DMF), temperature control (0–25°C), and catalyst selection (e.g., Pd for cross-coupling steps) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : and NMR verify the difluoromethyl group (δ ~ -140 ppm for ) and tert-butyl protons (δ ~ 1.3 ppm).
- X-ray crystallography : Programs like SHELXL or SIR97 refine crystal structures by analyzing bond angles (e.g., C–F distances ~1.35 Å) and torsion angles to confirm stereochemistry .
Q. What are the stability considerations for this carbamate under standard laboratory conditions?
- Hydrolysis sensitivity : The tert-butyl carbamate group is prone to acidic or basic hydrolysis. Store in anhydrous conditions (e.g., molecular sieves) at -20°C.
- Light sensitivity : Protect from UV exposure to prevent decomposition of the difluoromethyl group .
Advanced Research Questions
Q. How do fluorination patterns on the pyridine ring influence electronic properties and reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The difluoromethyl group reduces electron density on the pyridine ring, enhancing electrophilic substitution at the 4-position.
- Steric effects : Fluorine atoms can hinder access to catalytic sites in Pd-mediated reactions, requiring bulky ligands (e.g., XPhos) to improve yields .
Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism?
- Data collection : Use high-resolution synchrotron radiation to distinguish between polymorphs.
- Refinement : Apply twin-law corrections in SHELXL for overlapping diffraction patterns. Validate with Hirshfeld surface analysis to map intermolecular interactions .
Q. How can computational modeling predict the biological activity of this carbamate derivative?
- Docking studies : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases).
- QSAR models : Correlate fluorine’s electronegativity with logP values to predict membrane permeability and bioavailability .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
- Catalytic asymmetry : Employ asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the carbamate nitrogen .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
